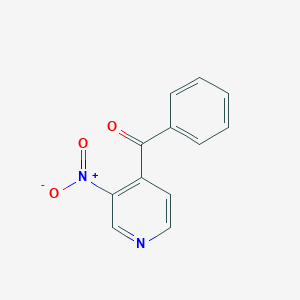

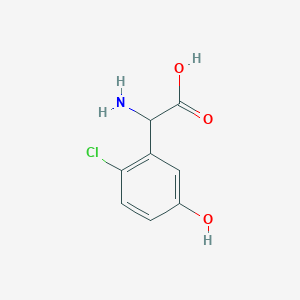

5-(2,3-Diclorofenil)-1H-tetrazol

Descripción general

Descripción

Synthesis Analysis Tetrazoles, including derivatives similar to 5-(2,3-Dichlorophenyl)-1H-tetrazole, are synthesized through various methods, one of which involves the cyclization of sodium azide with carbamimidothioate, yielding 1,5-disubstituted tetrazoles in good to excellent yield without a catalyst. These compounds, characterized by NMR and HRMS analysis, have shown potential in various applications, including cytotoxicity against human breast cancer cells (Dukanya et al., 2020)(Dukanya et al., 2020).

Molecular Structure Analysis The molecular structure of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, has been elucidated through X-ray crystallography. These studies reveal the planarity of the tetrazole rings and the non-conjugation between the aryl and tetrazole groups, providing insights into the molecular conformation and potential reactivity of these compounds (Al-Hourani et al., 2015)(Al-Hourani et al., 2015).

Chemical Reactions and Properties Tetrazole derivatives exhibit a range of chemical reactions, including cyclocondensation and dissociative electron attachment, demonstrating their reactivity and potential for functionalization. The electron-induced reactivity of tetrazoles, for instance, shows ring opening and formation of various anionic products, indicating the influence of molecular structure on their chemical behavior (Luxford et al., 2021)(Luxford et al., 2021).

Physical Properties Analysis The physical properties of tetrazole derivatives, such as solubility, crystallinity, and phase behavior, are crucial for their application in material science and medicinal chemistry. These properties are often studied through spectroscopic and crystallographic techniques, providing a comprehensive understanding of the molecular and bulk characteristics of these compounds.

Chemical Properties Analysis Tetrazoles are known for their high nitrogen content, making them highly energetic and useful in various applications, including explosives and propellants. The synthesis of energetic tetrazole derivatives and their characterization, including sensitivity and thermal stability, highlight the potential of these compounds in energetic material applications (Haiges & Christe, 2013)(Haiges & Christe, 2013).

Aplicaciones Científicas De Investigación

Farmacología: Desarrollo de fármacos antihipertensivos

5-(2,3-Diclorofenil)-1H-tetrazol: tiene aplicaciones potenciales en el desarrollo de fármacos antihipertensivos. La similitud estructural del compuesto con las dihidropiridinas, que son bloqueadores de los canales de calcio conocidos, sugiere que podría modificarse para mejorar su actividad y selectividad para los objetivos cardiovasculares .

Síntesis orgánica: Reactivo de transferencia de hidrógeno

En la síntesis orgánica, este compuesto podría servir como un reactivo de transferencia de hidrógeno. Su anillo de tetrazol podría utilizarse para transferir átomos de hidrógeno en varias vías sintéticas, emulando potencialmente los agentes reductores biológicos NAD(P)H .

Química medicinal: Andamio para derivatización

La parte de tetrazol en This compound puede actuar como un andamio para la derivatización posterior. Esto permite la creación de una biblioteca diversa de compuestos con posibles actividades farmacológicas, incluidas las propiedades anticancerígenas y neuroprotectoras .

Bioquímica: Estudios de inhibición enzimática

Debido a sus características estructurales, This compound podría utilizarse en bioquímica para estudios de inhibición enzimática. Puede interactuar con los sitios activos de las enzimas, proporcionando información sobre su funcionamiento y ayudando en el diseño de inhibidores .

Química industrial: Intermediario químico

Este compuesto puede encontrar aplicaciones como intermediario químico en la química industrial. Sus sitios reactivos lo convierten en un candidato para varias transformaciones químicas, lo que lleva a la producción de materiales como polímeros o productos químicos finos .

Ciencias ambientales: Evaluación de la toxicidad

Por último, podría estudiarse el impacto ambiental de This compound para evaluar su toxicidad y productos de degradación. Comprender su comportamiento en el medio ambiente es crucial para evaluar su seguridad y potencial como producto químico comercial .

Mecanismo De Acción

Target of Action

The primary target of 5-(2,3-Dichlorophenyl)-1H-tetrazole is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2 . This interaction may lead to changes in the cell cycle, potentially inhibiting cell division and proliferation.

Biochemical Pathways

Given its interaction with cdk2, it is likely to influence pathways related to cell cycle regulation .

Result of Action

Given its interaction with CDK2, it may have effects on cell division and proliferation .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

Propiedades

IUPAC Name |

5-(2,3-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-5-3-1-2-4(6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICQEAMHYWSULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405606 | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175205-12-6 | |

| Record name | 5-(2,3-Dichlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2,3-Dichlorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

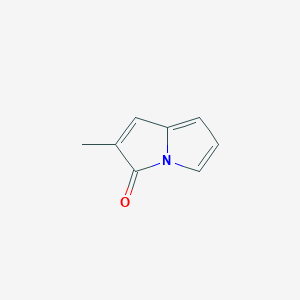

![methyl 2-formyl-4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B62656.png)

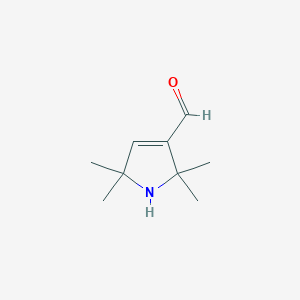

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)

![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)